molecular formula C12H15Cl2NO2 B13054772 Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl

Cat. No.: B13054772
M. Wt: 276.16 g/mol
InChI Key: RNFDSIWFPXFCRL-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a bicyclic indene derivative featuring an ethyl ester group, an amino substituent at position 1, and a chlorine atom at position 3. Its hydrochloride salt form enhances stability and solubility for pharmaceutical or synthetic applications.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

ethyl 1-amino-5-chloro-2,3-dihydroindene-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H

InChI Key

RNFDSIWFPXFCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indene Ring System: The indene ring system can be synthesized through a Friedel-Crafts acylation reaction, where a benzene ring is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the indene intermediate is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where the chloro-substituted indene is reacted with an amine such as ammonia or an alkylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, alkylamines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted indene derivatives

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exhibit various pharmacological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can reduce inflammation, making them candidates for treating inflammatory diseases .
  • Hypoxia Treatment : The compound has been noted for its potential in improving symptoms related to hypoxia and anoxemia. It may enhance cerebral function and serve as a therapeutic agent in conditions such as amnesia and presbyophrenia .

Cosmetic Applications

The compound's properties may also lend themselves to cosmetic formulations. Its ability to interact with skin cells suggests potential use in products aimed at improving skin conditions or enhancing skin health through anti-inflammatory effects .

Case Study 1: Anti-inflammatory Research

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the efficacy of various dihydroindene derivatives in reducing inflammatory markers in vitro. Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride was part of a series of compounds tested, demonstrating significant activity in lowering cytokine levels associated with inflammation .

Case Study 2: Hypoxia and Cognitive Function

In another investigation, researchers assessed the cognitive-enhancing effects of similar compounds in animal models subjected to hypoxic conditions. Results indicated that treatment with ethyl 1-amino derivatives improved cognitive performance significantly compared to controls, suggesting a protective effect against hypoxia-induced cognitive decline .

Summary Table of Applications

Application AreaDescriptionReferences
PharmacologyPotential anti-inflammatory and hypoxia treatment properties
Cosmetic FormulationsPossible use in skincare products due to anti-inflammatory effects
Cognitive EnhancementImprovement of cognitive functions under hypoxic conditions

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural and Chemical Properties :

  • Molecular Formula: Likely C₁₂H₁₄ClNO₂·HCl (inferred from analogs like ethyl 1-amino-5-bromo derivatives ).
  • Molecular Weight : Estimated ~280–300 g/mol (based on bromo analog: 338.60 g/mol ).
  • Synthesis: Prepared via esterification of 1-amino-5-chloro-indene carboxylic acid intermediates using ethanol and thionyl chloride (SOCl₂), analogous to methods for methyl 1-amino-indene carboxylates .

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Differences Reference
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate HCl C₁₂H₁₄BrNO₂·HCl Br (5) 338.60 Bromine substitution enhances molecular weight; potential differences in reactivity and bioactivity .
5-Chloro-2,3-dihydro-1H-inden-1-amine HCl C₉H₁₀ClN·HCl Cl (5), no ester group 167.64 (base) Lacks carboxylate ester; simpler structure with primary amine .

Key Findings :

  • Ester Group Role: The ethyl ester in the target compound likely improves membrane permeability compared to non-esterified amines like 5-chloro-inden-1-amine .

Positional Isomers and Functional Group Variations

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Differences Reference
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate HCl C₁₂H₁₄ClNO₂·HCl Amino (2), Cl (5) 280.16 Amino group at position 2 instead of 1; stereochemical effects may alter binding interactions .
Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate C₁₁H₁₃NO₂ Methyl ester, no halogen 191.23 Smaller ester group; absence of chlorine reduces electron-withdrawing effects .

Key Findings :

  • Amino Group Position: Shifting the amino group from position 1 to 2 (as in ) may alter hydrogen-bonding capacity and steric hindrance, impacting receptor affinity.

Pharmacologically Active Indene Derivatives

  • Anti-inflammatory Activity : Methyl (1R,2S)-dihydroxy-3-oxo-indene carboxylates show significant anti-inflammatory effects in vitro (IC₅₀: 10–20 μM) .

Biological Activity

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic compound belonging to the indene derivatives class. Its unique structure, characterized by a chlorine atom at the 5-position of the indene ring, contributes to its diverse biological activities. This article explores its biological activity, including potential therapeutic effects, interaction studies, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₁₄ClN₁O₂·HCl
  • Molecular Weight : Approximately 245.7 g/mol
  • Structure : The compound features an indene core with an amino group and a carboxylate ester, which are essential for its biological interactions.

Biological Activities

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate HCl exhibits several notable biological activities:

1. Antitumor Activity

Studies indicate that compounds similar to this compound may possess antitumor properties. For instance, certain indene derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of cell signaling pathways associated with tumor growth .

2. Anti-inflammatory Effects

Research demonstrates that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may have antimicrobial effects against specific bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .

Interaction Studies

The biological activity of this compound can be attributed to its interactions with various biological molecules:

Biological Molecule Interaction Type Effect
EnzymesInhibitionReduces activity of specific enzymes involved in cancer progression
ReceptorsBindingModulates receptor activity linked to inflammation and pain
DNAIntercalationDisrupts replication in cancer cells

These interactions are crucial for understanding its therapeutic potential and safety profile.

Comparative Analysis

To highlight the unique characteristics of this compound, a comparison with structurally related compounds is provided below:

Compound Name Molecular Formula Unique Features
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate HClC₁₂H₁₄ClN₁O₂·HClDifferent amino group position; varied biological activity
Ethyl 1-amino-5-fluoro-2,3-dihydroindene-1-carboxylate HClC₁₂H₁₄FN₁O₂·HClFluorine substitution alters biological effects
Ethyl 4-aminoindole derivativesVariesDifferent core structure; varied biological activities

This comparison underscores the significance of chlorine substitution at the 5-position on the indene ring in determining the compound's unique biological profile.

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

Case Study 1: Antitumor Effects in Xenograft Models

A study demonstrated that indene derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The treatment led to reduced tumor size and increased survival rates in treated mice compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of related compounds found that they effectively reduced inflammation markers in animal models of arthritis. These findings suggest potential applications for managing chronic inflammatory diseases .

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